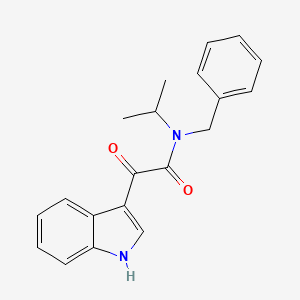
N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, also known as BI-78D3, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.
Mechanism of Action
N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the modulation of various cellular processes. GSK-3 inhibition has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to protect neuronal cells from oxidative stress-induced cell death by inhibiting GSK-3 activity. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In addition, this compound has been shown to regulate the proliferation and differentiation of cancer cells and stem cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is its selectivity for GSK-3, which allows for the specific modulation of downstream signaling pathways. It also exhibits good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research of N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are characterized by the dysfunction of GSK-3. This compound may also have potential applications in cancer therapy, as GSK-3 has been implicated in the regulation of cancer cell proliferation and survival. In addition, further studies are needed to elucidate the potential off-target effects of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its selective inhibition of GSK-3 has been linked to various biological processes, including neuroprotection, anti-inflammatory effects, and regulation of cell proliferation and differentiation. Further studies are needed to fully elucidate its potential applications and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide involves the reaction of N-benzyl-N-isopropyl-2-oxoacetamide with indole-3-carboxaldehyde in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain the final compound. This method has been successfully used to synthesize this compound with high yield and purity.
Scientific Research Applications
N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit GSK-3 activity in various cell types, including neurons, cancer cells, and stem cells. This inhibition has been linked to several biological processes, including neuroprotection, anti-inflammatory effects, and regulation of cell proliferation and differentiation.
properties
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)22(13-15-8-4-3-5-9-15)20(24)19(23)17-12-21-18-11-7-6-10-16(17)18/h3-12,14,21H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOOIFZPPGIYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

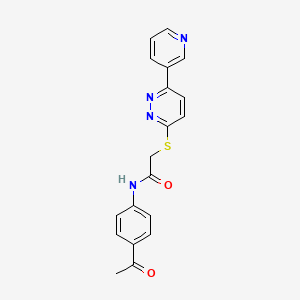
![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)
![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)
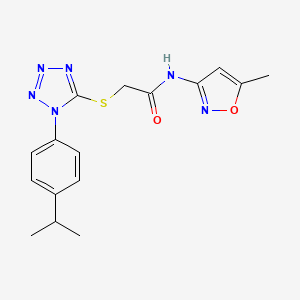
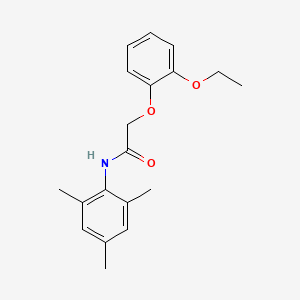
![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)
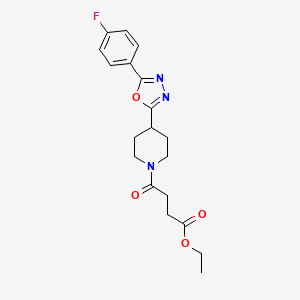
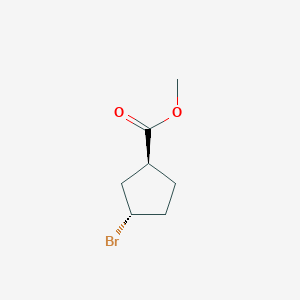
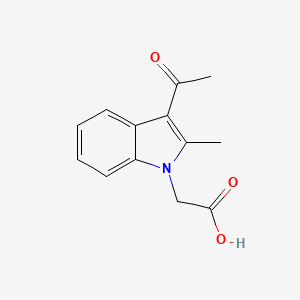
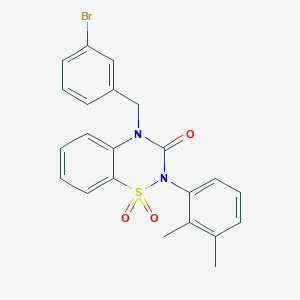
![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)
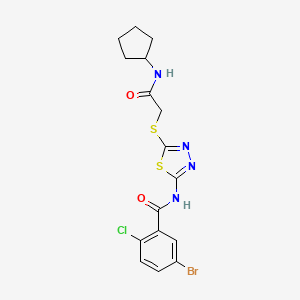
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)
